molecular formula C20H32O B1671647 Ethylestrenol CAS No. 965-90-2

Ethylestrenol

Cat. No. B1671647
CAS RN: 965-90-2
M. Wt: 288.5 g/mol
InChI Key: AOXRBFRFYPMWLR-JBKQDOAHSA-N
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Description

Ethylestrenol, also known as ethyloestrenol or ethylnandrol, is an anabolic-androgenic steroid (AAS) with some progestational activity and little androgenic effect . It has been used in the past for a variety of indications such as to promote weight gain and to treat anemia and osteoporosis .


Molecular Structure Analysis

The molecular formula of Ethylestrenol is C20H32O . It has an average mass of 288.467 Da and a monoisotopic mass of 288.245331 Da . The structure of Ethylestrenol includes 6 defined stereocentres .


Physical And Chemical Properties Analysis

Ethylestrenol has a density of 1.0±0.1 g/cm3, a boiling point of 401.4±44.0 °C at 760 mmHg, and a flash point of 167.4±20.7 °C . It has 1 hydrogen bond acceptor, 1 hydrogen bond donor, and 1 freely rotating bond .

Scientific Research Applications

Ethylene and Cancer Research

In the realm of cancer research, ethylene exposure has been scrutinized for its potential carcinogenic effects. The International Agency for Research on Cancer (IARC) and the United States Environmental Protection Agency (USEPA) have classified ethylene oxide, a compound related to ethylene, as a known human carcinogen based on its genotoxic properties. Despite limited epidemiological evidence linking ethylene exposure to lymphoid and breast cancers, the classification leans on animal studies demonstrating "sufficient" and "extensive" evidence of carcinogenicity. However, a critical review of both epidemiological and toxicological evidence suggests that the classification of ethylene as a known human carcinogen might overstate the underlying evidence. High-quality studies show no increased risk of breast cancers or lymphohematopoietic malignancies, indicating that the USEPA's inhalation unit risk value significantly overestimates the risk associated with ethylene exposure (Vincent et al., 2019).

Ethylene in Plant Development

Ethylene is pivotal in plant biology, affecting growth, development, and responses to environmental stresses. It plays a central role in the morphological and anatomical adaptations of plants to waterlogged soils, notably through the formation of aerenchyma in roots. Aerenchyma, large interconnected gas spaces, facilitates oxygen transport from shoots to root tips, enhancing the plant's survival under waterlogged conditions. Ethylene accumulation in waterlogged conditions induces the formation of lysigenous aerenchyma through programmed cell death, a process distinct from the schizogenous aerenchyma formation observed in some wetland species under drained conditions. This ethylene-induced adaptation underscores the hormone's importance in enabling plants to cope with hypoxic soil environments. However, the induction of a barrier to radial oxygen loss in roots, another crucial adaptation, does not appear to be directly triggered by ethylene, suggesting differentiated regulatory pathways for these morphological adaptations (Shiono et al., 2008).

Ethylene Detection Methods

The significance of ethylene in plant physiology has driven the development of methods for its detection, critical for research into its biosynthesis, perception, and action mechanisms. Current detection methods include gas chromatography, electrochemical sensing, and optical detection, each with unique advantages and limitations concerning sensitivity, selectivity, response time, and cost. The choice of an appropriate ethylene detection method is contingent upon the specific requirements of a given application, underscoring the need for careful consideration in selecting a sensor technology. This diversity in detection methodologies facilitates comprehensive investigations into ethylene's roles across various plant species and environmental contexts, contributing to a deeper understanding of this essential plant hormone's biological functions (Cristescu et al., 2013).

Future Directions

The future directions of Ethylestrenol are not clear from the search results. As it has been discontinued for use in humans , it is unlikely to have significant future developments in human medicine.

properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-ethyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O/c1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h6,15-18,21H,3-5,7-13H2,1-2H3/t15-,16+,17+,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXRBFRFYPMWLR-XGXHKTLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC2C1(CCC3C2CCC4=CCCCC34)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CCCC[C@H]34)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023024
Record name Ethylestrenol
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Molecular Weight

288.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

FREELY SOL IN ALC; SOL IN CHLOROFORM, ACETONE, METHANOL; PRACTICALLY INSOL IN WATER
Record name ETHYLESTRENOL
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Anabolic steroids reverses catabolic processes and negative nitrogen balance by promoting protein anabolism and stimulating appetite if there is concurrently a proper intake of calories and proteins. /Anabolic Steroids/
Record name ETHYLESTRENOL
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Product Name

Ethylestrenol

Color/Form

Crystals, WHITE TO CREAMY WHITE

CAS RN

965-90-2
Record name Ethylestrenol
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Record name Ethylestrenol [USAN:INN:BAN]
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Record name Ethylestrenol
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Record name Ethylestrenol
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Record name Ethylestrenol
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Record name ETHYLESTRENOL
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Record name ETHYLESTRENOL
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Melting Point

about 50, 76-78 °C
Record name Ethylestrenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01493
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Record name ETHYLESTRENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3327
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,230
Citations
M Van Puymbroeck, MEM Kuilman, RFM Maas… - … of Chromatography B …, 1999 - Elsevier
The metabolism of the illegal growth promoter ethylestrenol (EES) was evaluated in bovine liver cells and subcellular fractions of bovine liver preparations. Incubations with bovine …
Number of citations: 10 www.sciencedirect.com
RL Isaacson, JA Varner, JM Baars, D De Wied - Brain research, 1995 - Elsevier
Two experiments using male rats evaluated the effects of a range of doses of the neurosteroid, pregnenolone sulfate (PS), or of the synthetic neurosteroid, ethylestrenol (E), on the …
Number of citations: 61 www.sciencedirect.com
BW Ince, KP Lone, AJ Matty - British Journal of Nutrition, 1982 - cambridge.org
1. Three isoenergetic test diets containing 320, 430 and 530 g protein/kg, with (experimental) and without (control) inclusion of an anabolic steroid, ethylestrenol, were given to rainbow …
Number of citations: 42 www.cambridge.org
KP Lone, BW Inch, AJ Matty - Journal of Fish Biology, 1982 - Wiley Online Library
The effect of feeding isocaloric test diets containing 35, 45 and 55% protein, with and without inclusion of the anabolic steroid hormone, ethylestrenol, was studied in rainbow trout, …
Number of citations: 20 onlinelibrary.wiley.com
GA Overbeek, A Delver… - European Journal of …, 1962 - academic.oup.com
… In a second assay of this kind ethylestrenol and methandrostenolone were compared. In both instances ethylestrenol was shown to be a potent anabolic substance with by far the …
Number of citations: 21 academic.oup.com
HAM Verheul, LPC Schot, GHJ Deckers… - Clinical immunology and …, 1986 - Elsevier
… —an anabolic steroid—ethylestrenol—and a compound with … Ethylestrenol was the third effective compound and … , lynestrenol, and ethylestrenol have endocrinological profiles which …
Number of citations: 17 www.sciencedirect.com
KP Lone, AJ Matty - Aquaculture, 1983 - Elsevier
Different groups of juvenile common carp were fed an anabolic steroid, ethylestrenol, in the food at concentrations of 1.0, 2.5, 5.0 and 10 mg/kg (ppm) diet for 60 or 90 days and the …
Number of citations: 19 www.sciencedirect.com
KP Lone, BW Ince - General and Comparative Endocrinology, 1983 - Elsevier
… 55%), with and without the anabolic steroid ethylestrenol, have been studied over a 60-day … Feeding the ethylestrenol-supplemented (experimental) diets resulted in an increase in total …
Number of citations: 24 www.sciencedirect.com
B Nilsson, IM Nilsson, U Hedner - Acta Medica Scandinavica, 1981 - Wiley Online Library
In a study of 21 patients with recurrent venous thrombosis and/or thrombophlebitis, fibrinolytic activity measured after venous occlusion was significantly improved after treatment with 6 …
Number of citations: 17 onlinelibrary.wiley.com
HA Verheul, LP Schot, HW Schuurs - Clinical and experimental …, 1986 - ncbi.nlm.nih.gov
Growth of mononuclear cell infiltration in submandibular glands is significantly inhibited by Org OD14 (tibolone), lynestrenol and ethylestrenol given orally to New Zealand Black/White (…
Number of citations: 13 www.ncbi.nlm.nih.gov

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